molecular formula C25H20N4O4S B3726560 4-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)PHENYL BENZOATE

4-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)PHENYL BENZOATE

Cat. No.: B3726560
M. Wt: 472.5 g/mol
InChI Key: MYAOLXRBLMDGDR-WGOQTCKBSA-N
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Description

4-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)PHENYL BENZOATE is a complex organic compound that features a thiazolidinone core, an anilino group, and a benzoate ester. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Properties

IUPAC Name

[4-[(E)-[(E)-[5-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazinylidene]methyl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4S/c30-22(27-19-9-5-2-6-10-19)15-21-23(31)28-25(34-21)29-26-16-17-11-13-20(14-12-17)33-24(32)18-7-3-1-4-8-18/h1-14,16,21H,15H2,(H,27,30)(H,28,29,31)/b26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAOLXRBLMDGDR-WGOQTCKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NN=C3NC(=O)C(S3)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/N=C/3\NC(=O)C(S3)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)PHENYL BENZOATE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Anilino Group: This step might involve the nucleophilic substitution of an aniline derivative onto the thiazolidinone core.

    Formation of the Hydrazone Linkage: This can be done by reacting the thiazolidinone-aniline intermediate with a hydrazine derivative.

    Esterification: The final step involves the esterification of the phenyl group with benzoic acid or its derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the anilino group or the thiazolidinone core.

    Reduction: Reduction reactions might target the hydrazone linkage or the carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.

Medicine

Medicinal applications could include its use as a lead compound for developing new drugs, particularly if it shows activity against specific biological targets.

Industry

In industry, it might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)PHENYL ACETATE
  • 4-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)PHENYL PROPIONATE

Uniqueness

The uniqueness of 4-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)PHENYL BENZOATE lies in its specific structural features, such as the combination of a thiazolidinone core with an anilino group and a benzoate ester, which might confer unique biological or chemical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)PHENYL BENZOATE
Reactant of Route 2
Reactant of Route 2
4-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)PHENYL BENZOATE

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